4-Methylumbelliferone-13C4 4-Methylumbelliferone-13C4
Brand Name: Vulcanchem
CAS No.: 1569304-40-0
VCID: VC0032108
InChI: InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i1+1,4+1,6+1,10+1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)O
Molecular Formula: C10H8O3
Molecular Weight: 180.14

4-Methylumbelliferone-13C4

CAS No.: 1569304-40-0

Cat. No.: VC0032108

Molecular Formula: C10H8O3

Molecular Weight: 180.14

* For research use only. Not for human or veterinary use.

4-Methylumbelliferone-13C4 - 1569304-40-0

Specification

CAS No. 1569304-40-0
Molecular Formula C10H8O3
Molecular Weight 180.14
IUPAC Name 7-hydroxy-4-(113C)methylchromen-2-one
Standard InChI InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i1+1,4+1,6+1,10+1
Standard InChI Key HSHNITRMYYLLCV-IPRLLLDQSA-N
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)O

Introduction

Chemical Structure and Properties

4-Methylumbelliferone-13C4, with CAS number 1569304-40-0, is a coumarin derivative where four carbon atoms have been replaced with the stable carbon-13 isotope. The compound maintains the core structure of 4-methylumbelliferone while incorporating these heavier carbon isotopes, making it distinguishable from the non-labeled version in analytical applications.

Basic Identification and Properties

The compound is formally identified by several chemical descriptors that precisely define its structure and composition:

PropertyValue
IUPAC Name7-hydroxy-4-(113C)methylchromen-2-one
Molecular FormulaC6(13C)4H8O3
Molecular Weight180.14 g/mol
Melting Point190-192°C
Density1.3±0.1 g/cm³
Physical FormSolid
InChIInChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i1+1,4+1,6+1,10+1
InChIKeyHSHNITRMYYLLCV-IPRLLLDQSA-N

The compound also has alternative names including 7-Hydroxy-4-(13C)methyl(2,3,4-13C3)-2H-chromen-2-one and 2H-1-Benzopyran-2-one-2,3,4-13C3, 7-hydroxy-4-(methyl-13C) .

Structural Characteristics

The structural backbone of 4-Methylumbelliferone-13C4 consists of the coumarin ring system with a hydroxyl group at the 7-position and a methyl group at the 4-position. The distinctive feature is the incorporation of carbon-13 isotopes, which are stable, non-radioactive isotopes containing an additional neutron compared to the common carbon-12.

Physicochemical Properties

4-Methylumbelliferone-13C4 demonstrates several important physicochemical properties that influence its behavior in chemical and biological systems:

PropertyValueSignificance
XLogP31.9Moderately lipophilic character, affecting cell permeability
Hydrogen Bond Donor Count1Limited hydrogen bond donation capacity
Hydrogen Bond Acceptor Count3Moderate hydrogen bond accepting capacity
Rotatable Bond Count0Rigid structure with limited conformational flexibility

Synthesis and Production

The synthesis of 4-Methylumbelliferone-13C4 requires specialized techniques to incorporate the carbon-13 isotopes at specific positions within the molecular structure. The production process typically involves starting with labeled precursors containing carbon-13 atoms.

Synthetic Approaches

The synthesis typically involves a series of chemical reactions including iodination, condensation, and cyclization to introduce the carbon-13 isotopes into the 4-methylumbelliferone structure. The process requires careful control of reaction conditions to ensure that the isotopic labels are incorporated at the desired positions.

Industrial Production

Industrial production follows similar synthetic routes but on a larger scale, using high-purity labeled precursors and optimized reaction conditions to ensure high yield and purity. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are essential for quality control during the manufacturing process.

Mechanism of Action

The primary mechanism of action of 4-Methylumbelliferone-13C4 mirrors that of its non-labeled counterpart, 4-methylumbelliferone, with the added advantage of isotopic tracing capabilities.

Inhibition of Hyaluronan Synthesis

4-Methylumbelliferone-13C4 functions as an inhibitor of hyaluronan synthesis, which is a critical glycosaminoglycan involved in numerous biological processes. The compound interferes with the enzymes responsible for hyaluronan production by depleting the precursor substrates necessary for its synthesis.

Molecular Pathway Interference

The compound specifically activates UDP-glucuronyl transferases, leading to reduced availability of UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylglucosamine (UDP-GlcNAc), which are essential for hyaluronan biosynthesis. This interference affects various molecular pathways involved in inflammation, cell proliferation, and apoptosis.

Research Applications

4-Methylumbelliferone-13C4 has found widespread application across multiple scientific disciplines, leveraging its unique isotopic labeling to enable precise tracking and analysis in complex biological systems.

Metabolic Pathway Studies

The compound serves as an effective metabolic tracer due to its distinctive isotopic signature. Researchers use it to study drug effects on metabolic processes, track the influence of environmental toxins on biochemical pathways, and investigate hormonal impacts (including insulin) on physiological processes .

Analytical Chemistry Applications

In analytical chemistry, 4-Methylumbelliferone-13C4 serves as:

  • A reference standard for mass spectrometry

  • A tracer compound in metabolomics studies

  • A calibration tool for isotope ratio measurements

  • A standard for nuclear magnetic resonance spectroscopy applications

The carbon-13 labeling enables clear differentiation between the compound and its metabolites in complex biological matrices .

Metabolic Transformations

When 4-Methylumbelliferone-13C4 enters biological systems, it undergoes several metabolic transformations that can be precisely tracked due to its isotopic labeling.

Metabolic Pathway Entry and Conversion

Upon entering metabolic pathways, 4-Methylumbelliferone-13C4 is converted to various metabolites, including 4-MU-13C3 and 4-MU-13C2. These compounds are subsequently further metabolized, leading to the production of additional metabolites such as 4-MU-13C1 and 4-MU-13C0 .

Terminal Metabolism

The metabolic fate of 4-Methylumbelliferone-13C4 ultimately results in the formation of simpler molecules, including carbon dioxide and water, completing its metabolic cycle. The carbon-13 isotopes allow researchers to trace these transformations with high specificity .

Pharmacokinetic Profile

Understanding the pharmacokinetics of 4-Methylumbelliferone-13C4 is essential for its effective application in research and potential therapeutic development.

Elimination Half-life

The half-life of 4-methylumbelliferone in humans is approximately 28 minutes, necessitating careful consideration in dosing regimens for effective therapeutic outcomes. This relatively short half-life influences the compound's duration of action and timing of dose administration in experimental protocols.

Comparative Analysis with Related Compounds

4-Methylumbelliferone-13C4 shares structural similarities with several related compounds but possesses unique features that distinguish it for specific applications.

Comparison with Structural Analogues

CompoundKey SimilaritiesKey DifferencesSpecific Applications
4-MethylumbelliferoneSame core structure and biological activityLacks carbon-13 isotopic labelingGeneral research, less suitable for metabolic tracing
7-HydroxycoumarinSimilar coumarin backbone with hydroxyl groupDifferent substitution pattern, no methyl group, no isotopic labelingFluorescence studies, different spectrum of biological effects
Coumarin-3-carboxylic acidShared coumarin core structureContains carboxylic acid group, different position of substitutionSynthesis of other coumarin derivatives, different biological target profile

Unique Advantages

The primary advantage of 4-Methylumbelliferone-13C4 over its non-labeled counterparts lies in its isotopic composition. The carbon-13 labels enable precise tracking in mass spectrometry and nuclear magnetic resonance studies, allowing researchers to follow the compound's fate in complex biological systems with high specificity and sensitivity .

Current Research Directions and Future Perspectives

Current research with 4-Methylumbelliferone-13C4 spans multiple disciplines, from basic biochemistry to translational medicine, with several emerging applications showing promise.

Emerging Applications

Recent research has expanded the application scope of 4-Methylumbelliferone-13C4 to include:

  • Metabolomics profiling in precision medicine

  • Biomarker development for disease diagnosis

  • Advanced tracing studies of complex biochemical pathways

  • Development of targeted therapeutics based on hyaluronan inhibition

Research Challenges and Opportunities

Despite its utility, several challenges remain in the full exploitation of 4-Methylumbelliferone-13C4, including:

  • The relatively high cost of synthesis ($439.00 for 2.5 mg)

  • Limited oral bioavailability requiring advanced delivery approaches

  • The need for further elucidation of long-term effects in chronic disease models

  • Integration of isotope-labeled studies with other advanced analytical approaches

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